
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one, also known as FMQ, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
作用機序
The exact mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. In addition, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antiviral activity against herpes simplex virus type 1. In addition, this compound has been reported to inhibit the activity of acetylcholinesterase.
実験室実験の利点と制限
One of the advantages of using 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for further development as a therapeutic agent for cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Another potential direction is to explore its antiviral activity against other viruses, such as human immunodeficiency virus (HIV). Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo use.
合成法
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3-fluoro-4-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-chloro-1,4-naphthoquinone to yield the desired product, this compound.
科学的研究の応用
4-(3-Fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antiviral activity against herpes simplex virus type 1.
特性
IUPAC Name |
4-(3-fluoro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-6-7-11(8-12(10)17)16(21)19-9-15(20)18-13-4-2-3-5-14(13)19/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWJNQKBNUHLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

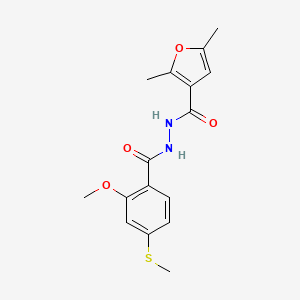
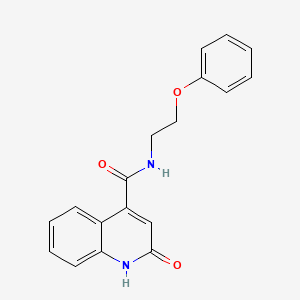
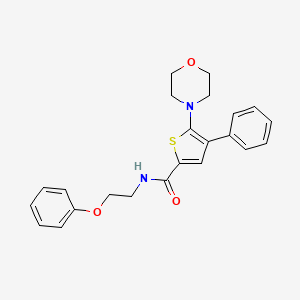
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)
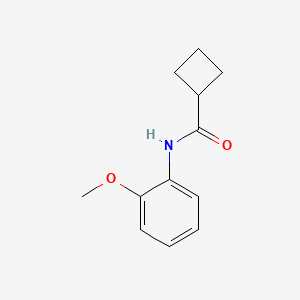
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
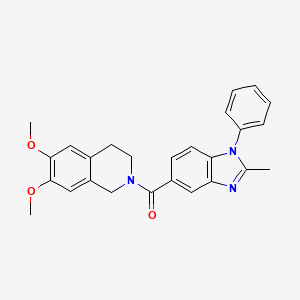
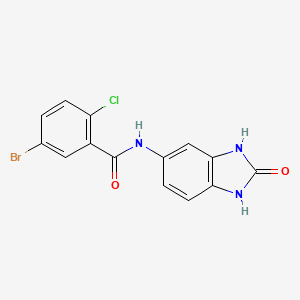
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)